molecular formula C11H12F3NO3S B2636963 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine CAS No. 2310157-70-9

3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2636963
CAS No.: 2310157-70-9
M. Wt: 295.28
InChI Key: RUMDYXHHJVRQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a fluoro-methoxybenzenesulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the difluoromethyl and sulfonyl groups often plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-1-(3-chloro-4-methoxybenzenesulfonyl)azetidine: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine is unique due to the combination of its difluoromethyl and fluoro-methoxybenzenesulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(difluoromethyl)-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDYXHHJVRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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